benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a triethylsilyl group, and a dihydropyridine ring. Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring into a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halides or nucleophiles in the presence of a base are employed.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: A dihydropyridine with similar pharmacological properties.
Uniqueness
Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the triethylsilyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural modification may lead to differences in its biological activity and therapeutic potential compared to other dihydropyridines.
Properties
Molecular Formula |
C19H27NO3Si |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
benzyl 4-oxo-5-triethylsilyl-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C19H27NO3Si/c1-4-24(5-2,6-3)18-14-20(13-12-17(18)21)19(22)23-15-16-10-8-7-9-11-16/h7-11,14H,4-6,12-13,15H2,1-3H3 |
InChI Key |
XZRSEKVLGGNNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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